
2-Propylisonicotinic acid
描述
2-Propylisonicotinic acid is an organic compound with the chemical formula C₉H₁₁NO₂. It is a derivative of nicotinic acid and is characterized by a propyl group attached to the second position of the pyridine ring. This compound appears as a white crystalline solid and is soluble in water and other solvents. It is an important intermediate in the synthesis of several drugs and other compounds, and has been studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Propylisonicotinic acid can be synthesized by reacting isonicotinic acid with propyl bromide under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is commonly used for the production of nicotinic acid derivatives and is known for its efficiency and scalability.
化学反应分析
Types of Reactions: 2-Propylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propyl group into a carboxylic acid group, forming nicotinic acid.
Reduction: The compound can be reduced to form 2-propylpyridine.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nicotinic acid.
Reduction: 2-Propylpyridine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Propylisonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Derivatives of this compound have been investigated for their therapeutic potential in treating diseases such as tuberculosis and epilepsy.
Industry: It is used in the production of agrochemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 2-Propylisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit histone deacetylase, leading to changes in gene expression and protein function . This mechanism is particularly relevant in the context of its potential therapeutic applications in treating diseases like cancer and neurological disorders.
相似化合物的比较
Nicotinic Acid:
Isonicotinic Acid: Another derivative of nicotinic acid, it is used in the synthesis of various pharmaceuticals.
Propionic Acid: Chemically similar to 2-Propylisonicotinic acid, it is used in the food industry and has applications in cosmetics, plastics, and pharmaceuticals.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its propyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
2-propylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPLVSFHJFQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542335 | |
| Record name | 2-Propylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57663-82-8 | |
| Record name | 2-Propylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





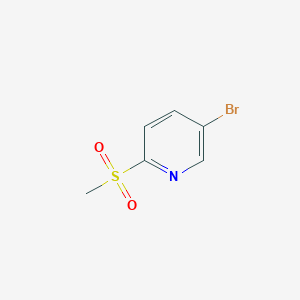
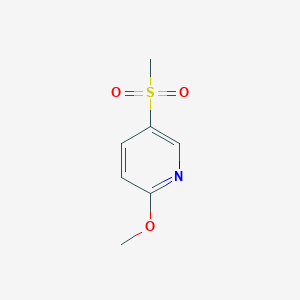
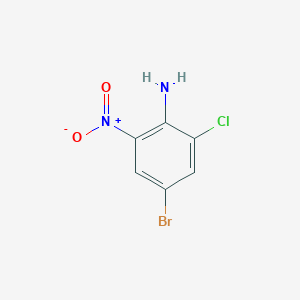


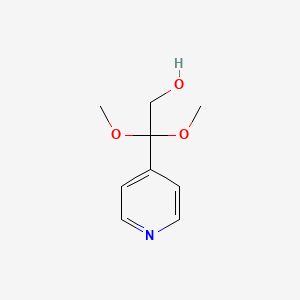
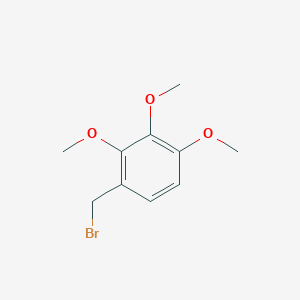


![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)

